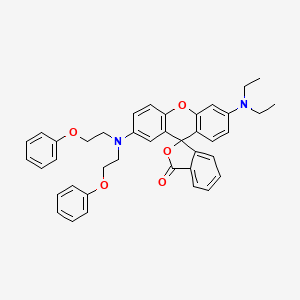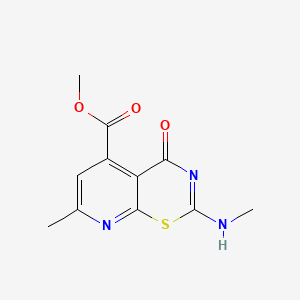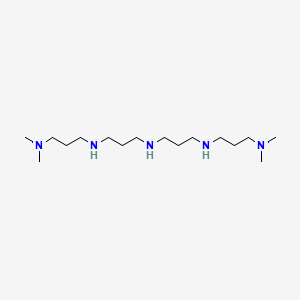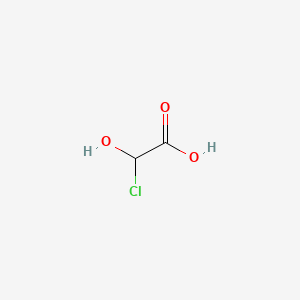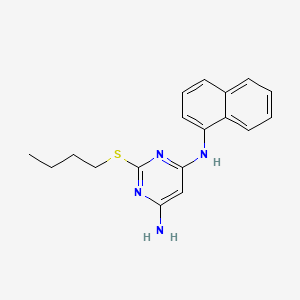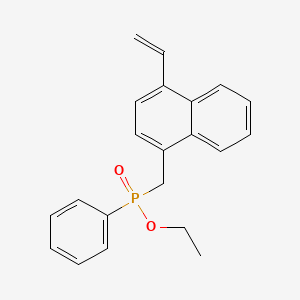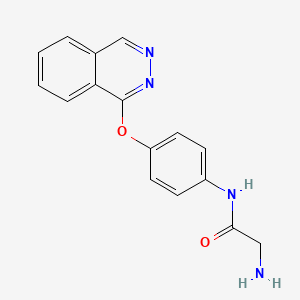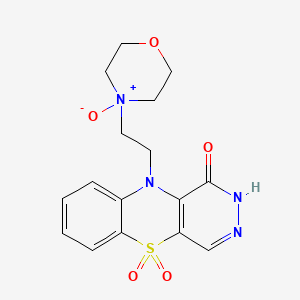
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazino-benzothiazinone core, a morpholinyl ethyl side chain, and multiple oxygen functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The process begins with the formation of the pyridazino-benzothiazinone core through cyclization reactions. Subsequent steps involve the introduction of the morpholinyl ethyl side chain and the oxidation to form the N,5,5-trioxide functionalities. The final product is obtained as a dihydrate through crystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The morpholinyl ethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen functionalities, while substitution reactions can produce derivatives with different side chains.
Scientific Research Applications
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3’,4’4,5)pyrrolo(3,2-c)quinoline-1,4(11H)-dione: A compound with a similar core structure but different side chains and functionalities.
1-Piperazinebutyric Acid, 4-(2-(Diphenylmethoxy)Ethyl)-, Dihydrochloride, Dihydrate: Another compound with a complex structure and potential biological activities.
Uniqueness
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate is unique due to its specific combination of a pyridazino-benzothiazinone core, a morpholinyl ethyl side chain, and multiple oxygen functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
126598-53-6 |
|---|---|
Molecular Formula |
C16H18N4O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H18N4O5S/c21-16-15-14(11-17-18-16)26(23,24)13-4-2-1-3-12(13)19(15)5-6-20(22)7-9-25-10-8-20/h1-4,11H,5-10H2,(H,18,21) |
InChI Key |
BUNOQDOPHPQTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1(CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C(=O)NN=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



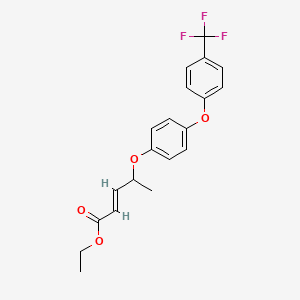
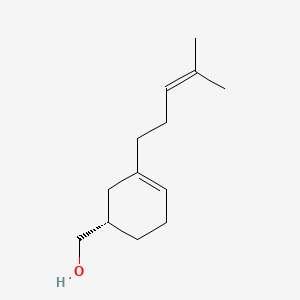

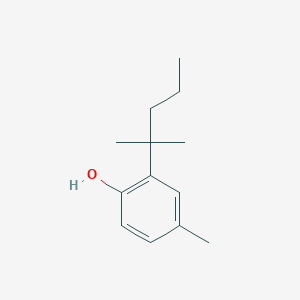
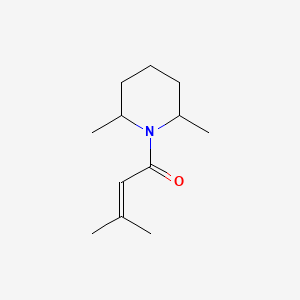
![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
